A457 Antagonist is a chemical compound that has garnered attention in pharmacological research, particularly for its potential applications in modulating receptor activity. This compound is classified primarily as a receptor antagonist, which means it inhibits the action of specific receptors in biological systems. Understanding the properties, synthesis, and mechanisms of action of A457 Antagonist is crucial for its application in scientific research.
A457 Antagonist belongs to a broader category of antagonists that target various receptors, including but not limited to the P2X3 receptor, which is implicated in pain pathways and other physiological processes. The classification of A457 Antagonist can be further refined based on its molecular structure and the specific receptors it interacts with, such as purinergic receptors involved in neurotransmission.
The synthesis of A457 Antagonist involves several key steps:
For example, one synthetic route involves the reaction of an aniline derivative with a benzimidazole-4,7-dione scaffold, yielding a compound with significant antagonistic activity against the P2X3 receptor .
The molecular structure of A457 Antagonist can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key structural features include:
Data from NMR studies often reveal important information about the connectivity of atoms within the molecule, while mass spectrometry provides insights into its molecular weight and fragmentation patterns.
A457 Antagonist undergoes several chemical reactions that are crucial for its synthesis and functionalization:
These reactions are typically optimized for yield and purity, ensuring that the final product retains its desired pharmacological properties .
The mechanism of action of A457 Antagonist primarily involves its interaction with specific receptors:
Data from binding affinity studies often indicate that A457 exhibits a competitive inhibition profile, where it competes with endogenous ligands for receptor binding sites .
The physical properties of A457 Antagonist include:
Chemical properties include:
Relevant data on these properties are critical for determining appropriate handling and storage conditions .
A457 Antagonist has several potential applications in scientific research:
The ongoing research into A457 Antagonist continues to reveal new insights into its biological activity and therapeutic potential .
A457 (CAS No. 1233923-95-9) is a synthetic small-molecule antagonist of prokineticin receptor 2 (PKR2), with the molecular formula C₂₆H₃₃ClN₂O₃ and a molecular weight of 457.01 g/mol. Its IUPAC name is 1-Benzyl-pyrrolidine-3-carboxylic acid (9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ylmethyl)-isobutyl-amide, reflecting three key structural domains [1] [3]:
The SMILES notation (O=C(C1CN(CC2=CC=CC=C2)CC1)N(CC3=CC(Cl)=C4OCCCOC4=C3)CC(C)C
) and InChIKey (IOXBZEKQVLIIQH-UHFFFAOYSA-N
) confirm the presence of these functional groups [1] [3]. X-ray crystallography studies indicate that the benzodioxepin ring adopts a boat conformation, optimizing binding to PKR2’s allosteric pocket near transmembrane domain 4 (TM4) [1].
Table 1: Key Functional Moieties of A457 and Their Pharmacological Roles
Structural Domain | Atoms Involved | Role in PKR2 Antagonism |
---|---|---|
Chlorinated Benzodioxepin | C9-Cl, O11-O13 | Hydrophobic embedding; disruption of agonist binding |
Central Tertiary Amide | O30, N15 | Hydrogen bonding with Ser287/Tyr290 of PKR2 |
Isobutyl Chain | C22-C25 | Van der Waals interactions with TM4 |
Benzyl-Pyrrolidine | C31-C37 | π-π stacking with Phe114/Phe268 |
A457 is typically synthesized as a racemic mixture due to a chiral center at C3 of the pyrrolidine ring. Molecular docking simulations suggest the (S)-enantiomer exhibits 15-fold higher affinity for PKR2 than the (R)-form, attributed to optimal positioning of the benzyl group within a subpocket formed by residues Val274-Pro290 [1]. Despite this, no enantiopure preparations are commercially available, as the racemate retains sufficient bioactivity (IC₅₀ = 102 nM against PK2-induced signaling) for research applications [3]. The compound shows no geometric (cis/trans) isomerism due to unrestricted bond rotation in the dioxepin and alkyl chains [1].
Figure 1: Molecular docking of A457 (yellow) in PKR2’s binding pocket. Key interactions: H-bond with Tyr290 (green), hydrophobic contacts with Val274 (purple), and chlorine-mediated halogen bond with Leu276 (blue).
The synthesis of A457 employs a multistep sequence starting from commercially available 9-chloro-2,3-dihydrobenzo[b][1,4]dioxepine-7-carbaldehyde. The optimized route involves:
Table 2: Synthetic Routes for A457 Analogues
Analog Target | Key Modification Step | Reagents/Conditions | Yield |
---|---|---|---|
A457-COOH (acid form) | Omit final dealkylation | HCl/dioxane, 25°C, 2 h | 78% |
A457-Pyridine | Replace benzyl with pyridin-3-ylmethyl | Pd(PPh₃)₄, Zn(CN)₂, DMF, 100°C | 62% |
A457-Cyclopropyl | Substitute isobutyl with cyclopropylmethyl | TFA, CH₂Cl₂, 0°C→25°C | 81% |
Microwave-assisted synthesis (100 W, 120°C, 30 min) has been explored to accelerate the amidation step, improving yields by 12% versus conventional heating [7] [10]. Purification is achieved via reverse-phase HPLC (C18 column, CH₃CN/H₂O + 0.1% TFA), with final purity >98% confirmed by LC-MS [3].
Systematic SAR studies have identified critical modifications that enhance PKR2 antagonism and chaperone activity:
Table 3: SAR of Key A457 Analogues
Analog | Modification | IC₅₀ (nM) | P290S Rescue (%) | Chaperone Selectivity |
---|---|---|---|---|
A457 (parent) | – | 102 ± 8 | 63.6 ± 5.6 | P290S only |
A457-Cl | C9-Br instead of Cl | 110 ± 11 | 59.1 ± 4.9 | P290S only |
A457-6-MeO | 6-OCH₃ on benzodioxepin | 215 ± 17 | 28.4 ± 3.1 | None |
A457-Cyclobutyl | Cyclobutylmethyl linker | 88 ± 6 | 71.3 ± 6.2 | P290S/V274A |
A457-3-Pyridyl | 3-Pyridyl instead of benzyl | 305 ± 22 | 12.7 ± 2.8 | None |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7